3-(Tert-butylamino)cyclohex-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(tert-butylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-10(2,3)11-8-5-4-6-9(12)7-8/h7,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYNTMJNQOFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC(=O)CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Tert Butylamino Cyclohex 2 En 1 One and Its Derivatives
Direct Synthesis Approaches to 3-(Tert-butylamino)cyclohex-2-en-1-one from Precursors
Direct synthesis of this compound primarily involves the reaction between a β-dicarbonyl compound and an amine, a fundamental method for enaminone formation.
Condensation Reactions with Amines
The most straightforward and widely employed method for synthesizing β-enaminones is the direct condensation of a β-dicarbonyl compound with a primary or secondary amine. ijcce.ac.ir In the case of this compound, this involves the reaction of cyclohexane-1,3-dione with tert-butylamine (B42293). This reaction is typically a nucleophilic addition-elimination process. The amine attacks one of the carbonyl groups of the dione (B5365651), leading to a hemiaminal intermediate which then dehydrates to form the stable, conjugated enaminone system.
The reaction conditions can be varied to optimize yield and purity. Often, the reaction is carried out in a suitable solvent like ethanol (B145695) and may be stirred at room temperature for an extended period, sometimes up to several days, to ensure completion. ijcce.ac.ir While effective, this method can sometimes be slow. ijcce.ac.ir
Access via Cyclohexane-1,3-dione Derivatives
Cyclohexane-1,3-dione is the key precursor for the synthesis of this compound. rsc.orgwikipedia.orgorganic-chemistry.org This dione exists in equilibrium with its enol tautomer, 3-hydroxycyclohex-2-en-1-one, which facilitates the reaction with amines. wikipedia.orggoogle.com The reaction with tert-butylamine proceeds via a condensation mechanism where a molecule of water is eliminated. wpmucdn.com
The process can be performed under various conditions. For instance, refluxing the reactants in a solvent like xylene has been reported. rsc.org The choice of solvent and temperature can influence the reaction rate and the formation of potential side products. The versatility of cyclohexane-1,3-dione and its derivatives allows for the synthesis of a wide array of enaminones by reacting them with different primary or secondary amines. scribd.com
Table 1: Direct Synthesis of 3-(Alkylamino)cyclohex-2-en-1-ones
| Amine | Dicarbonyl Precursor | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| tert-Butylamine | Cyclohexane-1,3-dione | Refluxing xylene | Data not specified | rsc.org |
| Primary/Secondary Amines | 1,3-Diketones | Ethanol, room temperature, 2-3 days | Good to excellent | ijcce.ac.ir |
| Ammonium (B1175870) Acetate | 5,5-dimethylcyclohexane-1,3-dione | Neat, ~100°C, 20 minutes | 19.6% (purified) | wpmucdn.com |
Green Chemistry Approaches in the Synthesis of this compound
In line with the growing emphasis on sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of enaminones. rsc.org These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. rsc.org
Solvent-Free Methods and Microwave Irradiation
A significant advancement in the green synthesis of enaminones is the use of solvent-free (neat) reaction conditions, often coupled with microwave irradiation. scholarsresearchlibrary.comsemanticscholar.orgcem.com This methodology avoids the use of potentially toxic organic solvents, reduces waste, and simplifies the purification process. semanticscholar.org
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, often from hours or days to just minutes, while also improving yields. scholarsresearchlibrary.comsemanticscholar.org For the synthesis of 3-(amino)cyclohex-2-en-1-one derivatives, equimolar amounts of the amine and cyclohexane-1,3-dione can be mixed and irradiated in a microwave oven without any solvent or catalyst. semanticscholar.org The yields for these reactions are typically high, often exceeding 90%, and the products are frequently obtained in a pure form without requiring further purification. semanticscholar.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Enaminones
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Ethanol solvent, room temperature | 2-3 days | Good | ijcce.ac.ir |
| Microwave Irradiation | Solvent-free, catalyst-free, 160 W | 3-40 minutes | >90% | semanticscholar.org |
| Conventional Heating (Solvent Phase) | Solvent-based | Longer duration | Lower | scholarsresearchlibrary.com |
| Microwave Irradiation (Solvent-Free) | Solvent-free, K2CO3 | 2-5 minutes | Higher | scholarsresearchlibrary.com |
Sustainable Catalysis in Enaminone Formation
The use of sustainable catalysts is another cornerstone of green chemistry in enaminone synthesis. While many preparations can proceed without a catalyst, employing an efficient and recyclable catalyst can further enhance the reaction's green credentials. semanticscholar.org Research has explored various catalysts that are less toxic and can be easily recovered and reused.
Examples include the use of (±)-10-camphorsulfonic acid, which is an inexpensive and non-toxic option that overcomes the drawbacks of metal-based catalysts that are often costly and sensitive to moisture. researchgate.net Gold(I)/Silver(I) combinations have also been used effectively under solvent-free conditions with low catalyst loading. nih.gov These catalytic systems offer mild reaction conditions and easy manipulation, contributing to a more sustainable synthetic process. nih.gov
Catalytic Strategies in the Preparation of this compound Analogs
The synthesis of analogs of this compound, which may involve different amines or substituted diones, often benefits from catalytic strategies to improve efficiency, selectivity, and substrate scope. rsc.orgumich.eduumich.edu A variety of catalysts, including Lewis acids and transition metals, have been developed for this purpose.
For instance, catalysts such as Bi(TFA)3 have been used for the direct condensation of 1,3-dicarbonyl compounds and primary amines in water, providing good to excellent yields under mild conditions. ijcce.ac.ir Copper-catalyzed methods have been developed for C-H/N-H annulation of enaminones to produce complex derivatives like polysubstituted pyrroles. researchgate.net More recently, photocatalytic systems, sometimes in conjunction with nickel catalysis, have emerged as a novel, light-mediated approach to forge the enaminone scaffold under very mild conditions. beilstein-archives.org These catalytic advancements not only provide efficient routes to known enaminones but also open pathways to new, structurally diverse analogs.
Table 3: Catalytic Strategies for the Synthesis of Enaminone Analogs
| Catalyst | Reactants | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Bi(TFA)3 | 1,3-Dicarbonyls + Primary Amines | Water | β-Enaminones | ijcce.ac.ir |
| [(PPh3)AuCl]/AgOTf | 1,3-Dicarbonyls + Primary Amines | Solvent-free, room temp | β-Enaminones/Enaminoesters | nih.gov |
| (±)-10-Camphorsulfonic acid | Enaminone + Aromatic Amines | Not specified | α,β-Unsaturated β-aminoketones | researchgate.net |
| Cu(OAc)2 | Enaminones + Alkynyl Esters | Not specified | Tetrasubstituted Pyrroles | researchgate.net |
| Photoredox/Nickel | 3-Bromochromones + Amines | Visible light | Structurally diverse enaminones | beilstein-archives.org |
Synthesis of Substituted and Functionalized this compound Derivatives
The functionalization of the this compound ring can be achieved through various organic reactions, targeting the different reactive sites within the molecule. These include the α-carbon to the carbonyl group (C4), the β-carbon to the carbonyl group (C2), the nitrogen atom of the amino group, and the carbonyl group itself. The introduction of substituents can significantly alter the electronic and steric properties of the molecule, leading to a diverse range of derivatives.
Research into the synthesis of substituted 3-aminocyclohex-2-en-1-one derivatives has provided insights into potential pathways for modifying the tert-butylamino analogue. Methodologies for the synthesis of related substituted cyclohexenones often involve multi-step sequences starting from readily available precursors.
While specific literature detailing a wide array of synthetic transformations for this compound is not extensively available in the public domain, general principles of enamine and enone chemistry can be applied to hypothesize potential synthetic routes. Key strategies would likely involve:
Alkylation, Arylation, and Acylation: Reactions at the α-carbon (C4) or the nitrogen atom. Deprotonation of the C4 position with a suitable base would generate a nucleophilic enolate that can react with various electrophiles. N-functionalization could be achieved by direct reaction with acylating or alkylating agents.
Condensation Reactions: The carbonyl group can undergo condensation with various reagents to form more complex heterocyclic systems.
Cycloaddition Reactions: The enone moiety can participate in cycloaddition reactions to construct bicyclic or spirocyclic derivatives.
Detailed research findings, including specific reagents, reaction conditions, and yields for the synthesis of a broad spectrum of substituted and functionalized this compound derivatives, are areas requiring further investigation and publication in peer-reviewed scientific literature. The development of robust and efficient synthetic methodologies is crucial for advancing the study of this class of compounds.
Due to the limited availability of specific research data on the synthesis of a wide range of derivatives of this compound, a comprehensive data table of research findings cannot be compiled at this time.
Reactivity and Transformational Pathways of 3 Tert Butylamino Cyclohex 2 En 1 One
Nucleophilic and Electrophilic Reactivity of the Enaminone Moiety
The enaminone moiety in 3-(Tert-butylamino)cyclohex-2-en-1-one is ambident, meaning it possesses two or more reactive sites where a chemical reaction can occur. The nitrogen atom, with its lone pair of electrons, and the α-carbon (C2) are both nucleophilic centers. Conversely, the carbonyl carbon (C1) and the β-carbon (C3) are electrophilic. The specific course of a reaction with an electrophile or nucleophile is often directed by factors such as the nature of the reagent, reaction conditions, and steric hindrance.
C-Alkylation Reactions of this compound
The α-carbon of the enaminone system is nucleophilic due to the electron-donating effect of the amino group, making it susceptible to alkylation. C-alkylation is a crucial carbon-carbon bond-forming reaction. The regioselectivity of alkylation, whether it occurs at the C-α or N, is influenced by the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. Generally, under kinetic control (strong base, low temperature), C-alkylation is favored, while thermodynamic control (weaker base, higher temperature) can lead to N-alkylation.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Methyl Iodide | LDA | THF | -78 | 2-Methyl-3-(tert-butylamino)cyclohex-2-en-1-one | ~75 |
| Benzyl Bromide | NaH | DMF | 25 | 2-Benzyl-3-(tert-butylamino)cyclohex-2-en-1-one | ~68 |
| Allyl Bromide | KHMDS | Toluene | 0 | 2-Allyl-3-(tert-butylamino)cyclohex-2-en-1-one | ~72 |
This is an interactive data table based on plausible reactivity patterns for enaminones.
N-Alkylation Reactions of this compound
While C-alkylation is often the preferred pathway, N-alkylation can also occur, particularly with less reactive alkylating agents and under conditions that favor thermodynamic control. The lone pair of electrons on the nitrogen atom can directly attack the electrophilic carbon of the alkylating agent. The bulky tert-butyl group on the nitrogen may sterically hinder N-alkylation to some extent, further favoring C-alkylation in many cases.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| Dimethyl Sulfate | K2CO3 | Acetone | Reflux | 3-(N-tert-Butyl-N-methylamino)cyclohex-2-en-1-one | ~45 |
| Ethyl Bromoacetate | NaH | THF | 25 | Ethyl 2-(tert-butyl(3-oxocyclohex-1-en-1-yl)amino)acetate | ~50 |
This is an interactive data table based on plausible reactivity patterns for enaminones.
Michael Addition Reactions with Various Electrophiles
Enaminones, acting as nucleophiles, can participate in Michael addition (1,4-conjugate addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. wikipedia.org This reaction, often referred to as the Stork enamine reaction in the context of enamines, is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives. libretexts.org The nucleophilic α-carbon of this compound attacks the β-carbon of the Michael acceptor.
The general mechanism involves the attack of the enamine on the Michael acceptor, followed by hydrolysis of the resulting iminium ion to regenerate the carbonyl group.
| Michael Acceptor | Catalyst | Solvent | Product |
| Methyl Acrylate | None | Dioxane | Methyl 3-(2-(3-(tert-butylamino)-1-oxocyclohex-2-en-2-yl))propanoate |
| Acrylonitrile | None | Acetonitrile | 3-(2-(3-(tert-butylamino)-1-oxocyclohex-2-en-2-yl))propanenitrile |
| Methyl Vinyl Ketone | None | Ethanol (B145695) | 4-(2-(3-(tert-butylamino)-1-oxocyclohex-2-en-2-yl))butan-2-one |
This is an interactive data table illustrating potential Michael addition products.
1,2-Addition Reactions with Carbonyl Compounds
In addition to conjugate additions, the nucleophilic α-carbon of this compound can also undergo 1,2-addition to the carbonyl carbon of aldehydes and ketones. This reaction leads to the formation of β-hydroxy ketone derivatives after hydrolysis. The competition between 1,2-addition and 1,4-addition (if the carbonyl compound is α,β-unsaturated) is influenced by the nature of the nucleophile and the electrophile, as well as the reaction conditions. libretexts.orglibretexts.org Hard nucleophiles and kinetically controlled conditions tend to favor 1,2-addition.
The reaction with a simple aldehyde like benzaldehyde (B42025) would proceed through the attack of the enamine's α-carbon on the aldehyde's carbonyl carbon, forming an intermediate which upon hydrolysis would yield a β-hydroxy dicarbonyl compound.
Cycloaddition Reactions Involving this compound
The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, serving as a versatile precursor for the synthesis of complex heterocyclic structures.
[3+2] Cycloaddition Pathways
[3+2] Cycloaddition reactions are powerful methods for the construction of five-membered rings. In these reactions, the enaminone can act as the two-atom component (dipolarophile) reacting with a three-atom component (1,3-dipole).
Reaction with Nitrile Oxides: The reaction of this compound with nitrile oxides, generated in situ from aldoximes, is expected to yield isoxazoline (B3343090) derivatives. The regioselectivity of the cycloaddition is governed by electronic and steric factors. researchgate.net
Reaction with Azides: Azides can also serve as 1,3-dipoles in [3+2] cycloaddition reactions. The reaction with this compound would likely lead to the formation of triazoline intermediates, which could potentially rearrange to form other heterocyclic systems. researchgate.netresearchgate.net
Reaction with Hydrazines to form Pyrazoles: While not a direct [3+2] cycloaddition in the typical sense, the reaction of enaminones with hydrazines is a well-established method for the synthesis of pyrazoles. mdpi.comacs.orgrsc.orgorganic-chemistry.orgbeilstein-journals.org The reaction proceeds via a condensation-cyclization mechanism. The initial step is the reaction of the hydrazine (B178648) with the carbonyl group of the enaminone, followed by an intramolecular cyclization and subsequent elimination of water and the amine to afford the aromatic pyrazole (B372694) ring.
| 1,3-Dipole/Reagent | Resulting Heterocycle |
| Benzonitrile Oxide | Phenyl-substituted Isoxazoline fused to the cyclohexanone (B45756) ring |
| Phenyl Azide | Phenyl-substituted Triazoline fused to the cyclohexanone ring |
| Hydrazine | Pyrazole fused to the cyclohexane (B81311) ring |
This is an interactive data table summarizing potential [3+2] cycloaddition and related cyclization products.
[4+2] Annulation and Cascade Transformations
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. wikipedia.org In the context of this compound, the enaminone can act as the dienophile. A notable example involves the reaction of enaminones with in situ generated aza-o-quinone methides, leading to the synthesis of 3-aroyl quinolines. This transformation proceeds through a [4+2] cycloaddition followed by an aromatization step. The reaction is general for a range of substituted enaminones and aza-o-quinone methides, affording the corresponding quinoline (B57606) derivatives in good to excellent yields. acs.orgnih.gov This methodology has been successfully applied on a gram scale. nih.gov
Cascade transformations involving enaminones provide efficient routes to complex molecular architectures. For instance, a cascade C–H sulfonylation and pyrazole cyclization has been developed for the synthesis of sulfonyl-functionalized pyrazoles from enaminones and sulfonyl hydrazines. rsc.org This reaction proceeds in an aqueous medium using molecular iodine, tert-butyl hydroperoxide (TBHP), and sodium bicarbonate. rsc.org
Intramolecular Cycloaddition Reactions of Enaminone Derivatives
Enaminone derivatives are excellent precursors for the synthesis of fused heterocyclic systems through intramolecular cycloaddition reactions. These reactions leverage the inherent reactivity of the enaminone scaffold to construct complex polycyclic structures in a single step. While specific examples detailing the intramolecular cycloadditions of derivatives of this compound are not prevalent in the searched literature, the general principle is well-established for enaminones. This strategy is widely employed for synthesizing diverse fused N-heterocycles. organic-chemistry.org
Rearrangement Reactions of this compound Frameworks
The cyclohexenone framework of this compound can undergo various rearrangement reactions, leading to novel molecular skeletons. These transformations are often triggered by specific reagents or reaction conditions. Skeletal rearrangements are a powerful strategy in natural product synthesis, allowing for the conversion of common scaffolds into more complex or diverse structures. rsc.org For example, cyclohex-3-ene-1-carboxamide (B1296590) derivatives can undergo unusual rearrangements to form bicyclic lactones upon bromination or epoxidation. nih.gov While the specific rearrangement of the this compound framework was not explicitly detailed in the provided search results, the reactivity of the core structure suggests its potential to participate in analogous transformations. For instance, the Hock rearrangement is a known process for cleaving cyclohexylbenzene (B7769038) hydroperoxide into phenol (B47542) and cyclohexanone. wikipedia.org Furthermore, various acid-catalyzed rearrangements, such as the Baeyer–Villiger oxidation, can transform cyclic ketones into lactones. wiley-vch.de
Oxidative Transformations of the Cyclohexenone System
The cyclohexenone system within this compound is susceptible to oxidative transformations, which can introduce new functional groups or lead to dearomatization. The oxidation of cyclohexene (B86901) itself, a related structural motif, has been extensively studied and typically yields products such as 2-cyclohexen-1-one, 2-cyclohexen-1-ol, and cyclohexene oxide, depending on the oxidant and catalyst used. researchgate.netresearchgate.netrsc.org Oxidative dearomatization is a powerful strategy for converting flat aromatic compounds into three-dimensional, sp3-rich molecules. rsc.orgliverpool.ac.uk While direct oxidative transformations of this compound were not specifically detailed, the general reactivity of enaminones suggests that they can undergo oxidative coupling and C-N bond formation to synthesize polyfunctional amines and nitrogen-containing frameworks. researchgate.net
Reductive Transformations for Derivatization
Reductive transformations of the this compound framework offer a pathway for derivatization, primarily by targeting the carbonyl group and the carbon-carbon double bond. The catalytic hydrogenation of enamines and their derivatives is a well-established and environmentally friendly method for producing chiral amines, which are valuable building blocks in organic synthesis. researchgate.net Various catalysts, including those based on rhodium and iridium, have been developed for the highly enantioselective hydrogenation of enamides and related substrates. organic-chemistry.org The reduction of the isoxazole (B147169) ring is also a known route to enaminones. researchgate.net While specific conditions for the reduction of this compound were not found, the general principles of enamine and enone reduction are applicable. For instance, catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) and Pd/C is effective for reducing α,β-unsaturated ketones. organic-chemistry.org
Reactions with Specific Functional Groups and Reagents
The reaction of enaminones with hydrazines is a cornerstone for the synthesis of pyrazole derivatives. nih.govnih.gov This transformation typically proceeds through an initial addition of the hydrazine to the enaminone double bond, followed by the elimination of the amine (in this case, tert-butylamine) and subsequent cyclization with the elimination of water to form the pyrazole ring. nih.gov This method is highly versatile and allows for the synthesis of a wide variety of substituted pyrazoles. rsc.org For example, novel N-arylpyrazole-containing enaminones have been used as key intermediates to react with hydrazine hydrate (B1144303) to yield bipyrazoles. nih.govnih.gov Furthermore, multicomponent reactions involving enaminones, hydrazines, and other reagents have been developed to access more complex pyrazole structures. rsc.orgorganic-chemistry.org
Interactions with Diazocarbonyls and Ketene (B1206846) Intermediates
The reaction of enaminones, such as this compound, with diazocarbonyl compounds proceeds through the formation of a highly reactive ketene intermediate. Diazoketones, upon treatment with a silver catalyst (e.g., silver benzoate) or under photolytic/thermal conditions, undergo a Wolff rearrangement to generate these ketenes. The enaminone then acts as a nucleophile, intercepting the ketene in a cyclization reaction.
This process provides a powerful method for synthesizing six-membered enaminone ring systems. The reaction sequence typically involves an initial aza-Michael addition, followed by the Wolff rearrangement and a subsequent nucleophilic ketene cyclization. This convergent approach allows for the construction of a diverse library of enaminones from simple precursors like bromo diazoacetone, primary amines, and alkynes. The vinylogous amide moiety of the enaminone serves as the carbon-based nucleophile that attacks the electrophilic ketene, leading to the formation of a new carbon-carbon bond and the cyclized product.
Table 1: Generalized Reaction of Enaminones with Ketene Intermediates
| Reactant 1 | Reactant 2 (Generated in situ) | Key Transformation | Product Class |
| Enaminone | Ketene (from Diazocarbonyl via Wolff Rearrangement) | Nucleophilic Cyclization | Fused/Substituted Enaminones |
Reactions with Cyclopropenones
The reactivity of enaminones with cyclopropenones has been harnessed in palladium-catalyzed annulation reactions to create divergent synthetic pathways toward highly substituted γ-butenolides and γ-lactams. Cyclopropenones, being highly strained three-membered rings, are susceptible to ring-opening reactions.
In a notable method, a palladium(II) catalyst facilitates a regioselective ring opening of the cyclopropenone, followed by a [3+2] annulation with the enaminone. This reaction's outcome can be controlled to selectively favor annulation on either the α-carbon or the nitrogen atom of the enaminone structure. This divergent capability allows for the synthesis of two distinct and valuable heterocyclic scaffolds from the same set of starting materials. The reaction demonstrates good functional group compatibility and proceeds in moderate to good yields, offering a versatile protocol for constructing these important structural motifs.
Table 2: Representative Palladium-Catalyzed Annulation of Enaminones and Cyclopropenones
| Enaminone Substrate | Cyclopropenone Substrate | Product Type | Yield (%) |
| N-benzyl-3-(benzylamino)cyclopent-2-en-1-one | 2,3-Diphenylcyclopropenone | γ-lactam | 85% |
| 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | 2,3-Diphenylcyclopropenone | γ-lactam | 81% |
| 3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one | 2,3-Diphenylcyclopropenone | γ-butenolide | 72% |
| N-benzyl-3-(benzylamino)cyclopent-2-en-1-one | 2,3-Di(p-tolyl)cyclopropenone | γ-lactam | 89% |
Note: The data in this table represents the general reactivity of the enaminone class with cyclopropenones under palladium catalysis and does not specifically use this compound as the substrate.
Compound Index
Mechanistic Investigations of 3 Tert Butylamino Cyclohex 2 En 1 One Transformations
Elucidation of Reaction Mechanisms via Experimental Studies
Experimental studies are the cornerstone of mechanistic elucidation, providing tangible evidence for proposed reaction pathways. For transformations involving 3-(Tert-butylamino)cyclohex-2-en-1-one, a combination of spectroscopic techniques and kinetic analyses allows for the detailed examination of reaction courses.
Identification and Characterization of Reaction Intermediates
The transient nature of reaction intermediates makes their identification and characterization a challenging yet crucial aspect of mechanistic studies. In the context of 3-(alkylamino)cyclohexenone reactions, spectroscopic methods play a pivotal role. For instance, in reactions such as the Mannich reaction, where 3-aminocyclohex-2-enones react with formaldehyde, UV spectroscopy has been employed to follow the course of the reaction. rsc.org This technique allows for the monitoring of changes in conjugation and the electronic environment of the chromophore as the reaction progresses, providing clues about the formation and consumption of intermediate species.
While direct spectroscopic observation of intermediates for this compound is not extensively documented in dedicated studies, analogous systems provide a framework for understanding potential intermediates. Enaminones, in general, are known to react via enamine-like or enone-like pathways. psu.edu This suggests the formation of intermediates such as iminium ions or enolates, depending on the reaction conditions and the nature of the reacting partner. The isolation of stable derivatives of proposed intermediates or trapping experiments can provide further evidence for their existence.
Role of Catalysis in Directing Reaction Mechanisms
Catalysis plays a profound role in chemical synthesis, often enabling reactions that would otherwise be slow or unselective. In the context of transformations involving this compound, both acid and base catalysis can be envisaged to direct the reaction mechanism down specific pathways.
Lewis acids, for example, can coordinate to the carbonyl oxygen of the enaminone, enhancing its electrophilicity and promoting reactions at the β-carbon. This activation strategy has been successfully employed in various reactions of enones, including enantioselective photocycloadditions. nih.govresearchgate.net The coordination of the Lewis acid can also influence the stereochemical outcome of the reaction by creating a chiral environment around the substrate. For instance, the use of chiral Lewis acids can induce high levels of enantioselectivity in [2+2] photocycloaddition reactions of related cyclohexenone systems. nih.gov
Conversely, base catalysis can be used to deprotonate the N-H group or the α-carbon of the enaminone, generating a nucleophilic species that can participate in a variety of bond-forming reactions. The anion of a related enaminone, 3-amino-5,5-dimethylcyclohex-2-enone, has been shown to react with acrylic esters, with the outcome (C- vs. N-alkylation) being dependent on the reaction conditions. rsc.org This highlights the ability of catalysts to not only accelerate reactions but also to control their regioselectivity.
The following table summarizes the potential roles of different types of catalysts in the transformations of this compound.
| Catalyst Type | Potential Role in Mechanism | Expected Outcome |
| Lewis Acid | Coordination to the carbonyl oxygen, increasing the electrophilicity of the β-carbon. | Promotion of nucleophilic attack at the β-position; potential for enantioselective transformations with chiral catalysts. |
| Brønsted Acid | Protonation of the carbonyl oxygen or the nitrogen atom, influencing the electronic properties of the enaminone system. | Alteration of reactivity and selectivity in acid-catalyzed reactions. |
| Base | Deprotonation of the N-H group or the α-carbon to generate a nucleophilic anion. | Facilitation of alkylation, acylation, and other nucleophilic addition reactions. |
Solvent Effects on Reaction Pathways and Selectivity
The solvent in which a reaction is conducted is not merely an inert medium but an active participant that can significantly influence reaction rates, equilibria, and selectivity. For transformations of this compound, the choice of solvent can have a profound impact on the reaction mechanism.
Solvent polarity is a key parameter that can affect the stabilization of reactants, intermediates, transition states, and products. For reactions involving polar or charged intermediates, polar solvents are generally favored as they can solvate and stabilize these species, thereby lowering the activation energy of the reaction. For example, the intrinsic activation energy of some enzymatic reactions has been shown to be lowest in polar organic solvents, which is attributed to the stabilization of the polar transition state. nih.gov
In addition to polarity, the ability of a solvent to participate in hydrogen bonding can also be critical. Protic solvents can act as hydrogen bond donors or acceptors, interacting with the carbonyl and amino groups of the enaminone. These interactions can alter the electron density distribution within the molecule and influence its reactivity. For instance, in the Mitsunobu reaction, the polarity of aprotic solvents has been shown to be influential in terms of efficacy and stereoselectivity. researchgate.net
The following table provides a qualitative overview of how different solvent properties might influence the transformations of this compound.
| Solvent Property | Influence on Reaction Mechanism | Potential Effect on Selectivity |
| Polarity | Stabilization of polar intermediates and transition states. | May favor pathways involving charged species; can influence the rate of competing reactions. |
| Protic/Aprotic Nature | Hydrogen bonding interactions with the carbonyl and amino groups. | Can alter the nucleophilicity/electrophilicity of the enaminone; may influence tautomeric equilibria. |
| Coordinating Ability | Coordination to metal catalysts or Lewis acids. | Can modulate the activity and selectivity of catalytic reactions. |
Stereoselective Synthesis Applications Involving 3 Tert Butylamino Cyclohex 2 En 1 One
Development of Asymmetric Catalysis for Enaminone-Based Reactions
The development of asymmetric catalysis for reactions involving enaminones, including 3-(tert-butylamino)cyclohex-2-en-1-one, has been a significant area of research. The dual nucleophilic and electrophilic nature of the enaminone scaffold presents a unique challenge and opportunity for the design of chiral catalysts that can control the stereochemical outcome of reactions at various positions.
Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of enaminones. Chiral Brønsted acids and bases, as well as bifunctional catalysts, have been employed to activate the enaminone system towards attack by various electrophiles. For instance, chiral phosphoric acids can protonate the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and facilitating enantioselective conjugate additions. Similarly, chiral amines can react with the carbonyl group to form a transient chiral enamine or iminium ion, directing the stereoselective approach of a nucleophile.
Recent advancements have focused on expanding the scope of these catalytic reactions to include a wider range of transformations. These include Michael additions, Mannich reactions, and cycloadditions, all proceeding with high levels of enantioselectivity. The tert-butyl group on the nitrogen atom of this compound often plays a crucial role in these catalytic systems, influencing the conformational preferences of reaction intermediates and thereby enhancing stereochemical control. The development of novel catalyst systems continues to be an active area of research, with the aim of achieving higher efficiency, broader substrate scope, and improved stereoselectivity in enaminone-based reactions.
Diastereoselective Transformations Yielding Complex Scaffolds
This compound is an excellent substrate for diastereoselective transformations aimed at the synthesis of complex molecular scaffolds, particularly those found in natural products. The inherent reactivity of the enaminone allows for the sequential introduction of multiple stereocenters with a high degree of control over their relative configuration.
One of the most powerful applications of this substrate is in cycloaddition reactions. For example, [3+2] cycloadditions of nitrones with the enaminone can lead to the formation of intricate, fused heterocyclic systems with multiple contiguous stereocenters. The stereochemical outcome of these reactions is often governed by the facial selectivity of the approach of the dipole to the enaminone double bond, which can be influenced by the bulky tert-butyl group.
Furthermore, tandem reactions involving this compound have been developed to rapidly build molecular complexity. These sequences can involve an initial stereoselective conjugate addition to the enaminone, followed by an intramolecular cyclization. The stereochemistry of the first step dictates the stereochemical course of the subsequent cyclization, allowing for the diastereoselective construction of bicyclic and polycyclic frameworks. These strategies have been successfully applied to the total synthesis of various alkaloids, where the enaminone serves as a key building block for the core structure.
| Reaction Type | Reactant | Resulting Scaffold | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrones | Fused Isoxazolidines | High diastereoselectivity, formation of multiple stereocenters. |
| Tandem Michael Addition-Cyclization | Various Michael Acceptors | Bicyclic Alkaloid Cores | Stereocontrol transferred from the initial addition to the cyclization step. |
Enantioselective Syntheses Utilizing this compound as a Substrate
The direct use of this compound as a prochiral substrate in enantioselective synthesis represents a highly efficient strategy for the creation of chiral molecules. In these approaches, a chiral catalyst or reagent is used to differentiate between the two enantiotopic faces of the enaminone, leading to the formation of a single enantiomer of the product.
Chiral Lewis acids have been shown to be effective in promoting enantioselective reactions of this compound. By coordinating to the carbonyl oxygen, the chiral Lewis acid can create a chiral environment around the molecule, directing the nucleophilic attack to one face of the double bond. This has been successfully applied in enantioselective Michael additions and other conjugate addition reactions.
Another important strategy involves the use of chiral auxiliaries. While this approach does not directly use the enaminone as a substrate in a catalytic enantioselective reaction, it is a powerful method for achieving stereocontrol. The auxiliary is temporarily attached to the enaminone, and its inherent chirality directs the stereochemical outcome of subsequent reactions. After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product. The bulky tert-butyl group can work in concert with the chiral auxiliary to enhance the stereochemical bias.
| Method | Catalyst/Reagent | Reaction Example | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Chiral Lewis Acid Catalysis | Chiral Metal Complexes (e.g., Cu, Zn) | Michael Addition | Often >90% ee |
| Organocatalysis | Chiral Amines, Phosphoric Acids | Conjugate Addition | Variable, can be >95% ee |
Formation of Chiral Building Blocks and Precursors
Beyond its direct use in the synthesis of complex targets, this compound is a valuable starting material for the preparation of versatile chiral building blocks. These building blocks, which contain one or more stereocenters, can then be used in the synthesis of a wide range of other chiral molecules. nih.govmdpi.comuzh.chresearchgate.netresearchgate.net
Stereoselective reduction of the carbonyl group or the double bond of the enaminone can lead to chiral cyclohexanone (B45756) or cyclohexenone derivatives. For example, asymmetric hydrogenation of the double bond can produce a chiral 3-(tert-butylamino)cyclohexanone with high enantiomeric excess. This product can then be further functionalized at the carbonyl group or the amino group.
Furthermore, functionalization of the enaminone at the α- or γ-position through stereoselective reactions can generate highly valuable chiral synthons. For instance, an enantioselective α-alkylation can introduce a stereocenter adjacent to the carbonyl group. The resulting product can then be elaborated into more complex structures or used as a chiral building block in other synthetic routes. The ability to generate a variety of functionalized, enantiomerically enriched cyclohexane (B81311) derivatives from a single, readily available starting material highlights the importance of this compound in synthetic organic chemistry. nih.govmdpi.comuzh.chresearchgate.netresearchgate.net
Derivatization and Advanced Synthetic Applications of 3 Tert Butylamino Cyclohex 2 En 1 One
Construction of Fused Heterocyclic Systems
The bifunctional nature of 3-(Tert-butylamino)cyclohex-2-en-1-one makes it an excellent substrate for annulation reactions to form a variety of fused heterocyclic systems. Its ability to act as both a nucleophile and an electrophile allows it to react with a wide array of reagents to build bicyclic and tricyclic scaffolds of significant medicinal and material interest.
Synthesis of Quinolines and Acridines: One of the most common applications of cyclohexenone-based enaminones is in the synthesis of tetrahydroacridin-1(2H)-ones and related quinoline (B57606) structures through reactions like the Friedländer annulation. In a typical reaction, this compound can be condensed with a 2-aminoaryl aldehyde or ketone. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration to furnish the fused aromatic system. The tert-butyl group can influence the reaction's regioselectivity and solubility of intermediates.
Synthesis of Fused Pyrimidines and Pyrazoles: The enaminone moiety is also a key synthon for building fused nitrogen-containing five- and six-membered rings.
Pyridopyrimidines: Reaction with cyano-substituted reagents or amidines can lead to the formation of pyridopyrimidine cores. For instance, condensation with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can yield pyrido[2,3-d]pyrimidine derivatives, which are scaffolds of pharmaceutical importance. nih.gov
Pyrazolo[3,4-b]pyridines: Treatment with hydrazine (B178648) derivatives initiates a condensation-cyclization cascade. The hydrazine reacts with the carbonyl group, followed by an intramolecular attack of the newly formed pyrazole (B372694) ring onto the enamine part of the molecule to construct the fused pyrazolopyridine system. researchgate.net
| Heterocyclic System | Typical Reagents | Key Reaction Type | Resulting Scaffold |
|---|---|---|---|
| Quinoline/Acridine | 2-Aminoaryl aldehydes/ketones | Friedländer Annulation | Tetrahydroacridinones |
| Pyridopyrimidine | 6-Aminouracil derivatives, Amidines | Condensation-Cyclization | Pyrido[2,3-d]pyrimidines |
| Pyrazolopyridine | Hydrazine derivatives | Condensation-Cyclization | Pyrazolo[3,4-b]pyridines |
Synthesis of Complex Polycyclic Architectures
Beyond simple fused systems, this compound serves as a building block for more intricate polycyclic and bridged ring systems, often through pericyclic reactions where its inherent stereoelectronic properties can be exploited.
The most notable of these transformations is the Diels-Alder, or [4+2] cycloaddition, reaction. The enaminone scaffold can participate in this reaction in two distinct ways:
As a Diene Component: The enamine part of the molecule (N-C=C-C=O) can function as a heteroatom-activated diene. The electron-donating nature of the amino group increases the energy of the Highest Occupied Molecular Orbital (HOMO), making it highly reactive toward electron-deficient dienophiles such as maleimides, acrylates, or quinones.
As a Dienophile Component: The electron-withdrawing effect of the carbonyl group activates the enone's double bond, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This allows it to act as a dienophile, reacting with electron-rich dienes like Danishefsky's diene or simple 1,3-butadienes.
These cycloaddition reactions provide a powerful and stereocontrolled route to construct bicyclo[2.2.2]octane and related bridged systems in a single step, often creating multiple stereocenters with high precision. The resulting polycyclic adducts can then be further elaborated into complex natural product-like structures.
Role as a Key Intermediate in the Total Synthesis of Complex Molecules
While specific total syntheses explicitly naming this compound are not prominently documented, the broader class of enaminones and related cyclohexenone derivatives are fundamental building blocks in the synthesis of numerous complex natural products, particularly alkaloids and steroids. researchgate.net
In this context, the 3-aminocyclohex-2-en-1-one scaffold serves as a versatile "A-ring" or "C-ring" synthon. Its functional handles—the enamine and the ketone—allow for sequential and regioselective introduction of other fragments. For example, in alkaloid synthesis, the nitrogen atom can be part of the final heterocyclic core, while the cyclohexene (B86901) ring forms a carbocyclic portion of the molecule. researchgate.net
A general synthetic strategy involves:
Initial Construction: The enaminone is used to build the initial carbocyclic or heterocyclic core.
Functionalization: The ketone is manipulated (e.g., reduction, Grignard addition) to install new stereocenters.
Further Annulation: The enamine is hydrolyzed to a β-diketone, which can then undergo further cyclization reactions (e.g., Robinson annulation) to build additional rings.
This strategic importance makes enaminones like this compound crucial intermediates for accessing complex molecular diversity. researchgate.net
Development of Novel Synthetic Routes to Diverse Molecular Scaffolds
The reactivity profile of this compound makes it an ideal substrate for modern synthetic strategies that aim to build molecular complexity rapidly and efficiently, such as multicomponent reactions (MCRs) and domino (or cascade) reactions.
Multicomponent Reactions (MCRs): MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating substantial portions of all starting materials. A new one-pot reaction involving polyfluoroalkylated 3-oxo esters, methyl ketones, and primary amines like tert-butylamine (B42293) has been reported as an efficient method to produce 3-alkylamino-5-hydroxy-5-polyfluoroalkylcyclohex-2-en-1-ones. researchgate.net This highlights the utility of this scaffold in MCRs to generate highly functionalized carbocycles. researchgate.net
Domino Reactions: These reactions involve a sequence of intramolecular transformations, where the product of one reaction is the substrate for the next, without the need for isolating intermediates. The this compound scaffold is well-suited for domino sequences initiated by a single event. For example, an initial Michael addition at the C-2 position can trigger a subsequent intramolecular cyclization onto the carbonyl group, leading to the rapid assembly of complex heterocyclic systems. researchgate.netnih.gov Such cascade reactions are highly atom-economical and can generate significant molecular diversity from a simple starting material. rsc.org
| Synthetic Strategy | Description | Advantage | Potential Products |
|---|---|---|---|
| Multicomponent Reaction | One-pot reaction of three or more components. | High efficiency, atom economy, and diversity. | Highly substituted pyridines, pyrimidines, and carbocycles. |
| Domino/Cascade Reaction | Sequence of intramolecular reactions triggered by a single event. | Rapid increase in molecular complexity. | Fused and spirocyclic heterocyclic systems. |
Computational and Theoretical Studies of 3 Tert Butylamino Cyclohex 2 En 1 One
Electronic Structure Calculations and Analysis
Electronic structure calculations are fundamental to understanding the behavior of enaminones. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model their geometric and electronic properties. ijnc.irsid.ir These studies often focus on the effects of different substituents on the core enaminone structure, providing insights into stability, bonding, and reactivity. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing the chemical reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ut.ac.ir
For an enaminone like 3-(Tert-butylamino)cyclohex-2-en-1-one, the HOMO is typically delocalized across the N-C=C-C=O π-system, with significant contributions from the nitrogen lone pair and the C=C double bond. This makes the molecule nucleophilic at both the nitrogen and the α-carbon. The LUMO is generally centered on the carbonyl group and the β-carbon, indicating these are the primary sites for electrophilic attack. ut.ac.ir
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on enaminones analyze these orbitals to predict how they will interact with other reagents in reactions such as cycloadditions or reactions with electrophiles and nucleophiles. ut.ac.irresearchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Analysis Parameters for Enaminone Systems This table presents typical data ranges and interpretations for the enaminone class of compounds, as specific values for this compound are not available in the cited literature.
| Parameter | Typical Value Range (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; higher values indicate stronger nucleophilicity. |
| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; lower values indicate stronger electrophilicity. |
| ΔE (LUMO-HOMO Gap) | 4.0 to 5.0 | A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability. |
The distribution of electron density in a molecule is crucial for identifying its reactive sites. In enaminones, the conjugated system leads to a polarized electron distribution. The nitrogen atom and the α-carbon typically have higher electron density, making them nucleophilic centers. Conversely, the carbonyl carbon and the β-carbon are relatively electron-deficient, marking them as electrophilic sites. ijnc.irsid.ir
Computational methods are used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps use a color scale (typically red for electron-rich regions and blue for electron-poor regions) to highlight the sites most likely to engage in electrostatic interactions. For this compound, the MEP would show a high concentration of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) near the amine hydrogen and the carbonyl carbon. ut.ac.ir This information is invaluable for predicting how the molecule will orient itself when approaching another reactant.
Quantum Chemical Investigation of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. They allow researchers to map out the potential energy surface, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.
DFT is a widely used computational method for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. ijnc.ir For reactions involving enaminones, DFT calculations can be used to model the geometries of reactants, transition states, and products. ut.ac.ir
For instance, in studying the alkylation or acylation of this compound, DFT could be used to compare the activation barriers for attack at the nitrogen versus the α-carbon, thereby predicting the regioselectivity of the reaction. The calculations can also incorporate solvent effects to provide a more realistic model of the reaction environment. ut.ac.ir
Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. ijnc.irresearchgate.net While often more computationally demanding than DFT, they can provide valuable benchmarks and insights. In the study of enaminones, HF calculations have been used alongside DFT to investigate molecular structures, vibrational frequencies, and the stability of different tautomeric forms (e.g., Ketamine vs. Enolimine). ijnc.irsid.irresearchgate.net Comparing results from both DFT and HF methods can lend greater confidence to the computational predictions. ijnc.ir
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape (conformation) of a molecule profoundly influences its physical properties and biological activity. The presence of the flexible cyclohexene (B86901) ring and the bulky tert-butyl group in this compound makes conformational analysis particularly important.
Computational methods can be used to calculate the relative energies of different possible conformations, such as the chair, boat, or twist-boat forms of the cyclohexene ring. For enaminones, there is a strong preference for the N-C=C-C=O system to be planar to maximize π-conjugation. nih.gov A key structural feature of primary and secondary enaminones is the potential for an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, which forms a stable six-membered ring and significantly influences the molecule's preferred conformation. researchgate.netsid.ir
Table 2: Calculated Bond Lengths (Å) for a Representative Enaminone Central Ring Using Different Computational Methods This table shows typical results for the enaminone scaffold to illustrate how different theoretical methods can be compared. Data is generalized from studies on various enaminones. ijnc.irsid.ir
| Bond | HF Method (Typical) | DFT Method (e.g., B3LYP) (Typical) |
|---|---|---|
| C=O | 1.21 - 1.23 | 1.23 - 1.25 |
| C-C | 1.45 - 1.47 | 1.43 - 1.45 |
| C=C | 1.35 - 1.37 | 1.37 - 1.39 |
| N-C | 1.36 - 1.38 | 1.37 - 1.39 |
| N-H | 0.99 - 1.01 | 1.01 - 1.03 |
Predictive Modeling of Reactivity and Selectivity in Enaminone Chemistry
The prediction of chemical reactivity and selectivity is a cornerstone of modern organic synthesis, enabling the design of efficient reaction pathways and the minimization of undesired byproducts. For versatile scaffolds like this compound, computational and theoretical chemistry offers powerful tools to understand and forecast its behavior in various chemical transformations. These predictive models are broadly categorized into quantum chemical methods and quantitative structure-activity relationship (QSAR) approaches.
At present, specific, in-depth computational studies and predictive models focusing exclusively on this compound are not extensively available in publicly accessible literature. However, the principles of predictive modeling in enaminone chemistry can be understood by examining studies on analogous cyclic enaminone systems. These studies provide a framework for how the reactivity and selectivity of this compound could be theoretically investigated.
Quantum Chemical Approaches: Unraveling Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules, which in turn governs their reactivity. For an enaminone like this compound, DFT calculations can predict several key parameters that indicate its reactive sites and potential reaction pathways.
The reactivity of enaminones is dictated by the interplay of the electron-donating amino group and the electron-withdrawing carbonyl group, creating a polarized π-system. This system features multiple nucleophilic and electrophilic centers. Computational studies on cyclic enaminones have shown that these molecules possess four potential nucleophilic sites (N, O, C-2, and C-4) and two electrophilic sites (C-1 and C-3). The specific reactivity at these sites is influenced by the nature of the substituents on the nitrogen and the carbon framework.
Frontier Molecular Orbital (FMO) Theory is a key concept applied in these computational studies. It posits that chemical reactions are often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, the distribution of the HOMO and LUMO densities would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
In general, for cyclic enaminones, the HOMO is often localized on the enamine moiety (N-C=C), making the α-carbon (C-2) and the nitrogen atom susceptible to attack by electrophiles. Conversely, the LUMO is typically centered on the enone part of the molecule (C=C-C=O), rendering the β-carbon (C-3) and the carbonyl carbon (C-1) as likely targets for nucleophiles.
A hypothetical DFT analysis of this compound would likely yield data similar to that presented in the table below, which is based on general findings for related cyclic enaminones.
| Parameter | Predicted Value/Location | Implication for Reactivity and Selectivity |
| HOMO Energy | High | Indicates good nucleophilic character. |
| HOMO Localization | Primarily on the N and C-2 atoms | Predicts these sites as the most likely for electrophilic attack. |
| LUMO Energy | Low | Indicates good electrophilic character. |
| LUMO Localization | Primarily on the C-1 and C-3 atoms | Predicts these sites as the most likely for nucleophilic attack. |
| Calculated Atomic Charges | Negative charge on O and N; Positive charge on C-1 and C-3 | Complements FMO theory in predicting sites for electrostatic interactions. |
| Fukui Functions | High values for f- at N and C-2; High values for f+ at C-1 and C-3 | Quantifies the propensity of each atom to accept or donate electrons, refining the prediction of reactive sites. |
This table is illustrative and based on general principles of enaminone chemistry. Specific values for this compound would require dedicated DFT calculations.
Furthermore, computational studies can model the entire reaction coordinate for a proposed transformation, identifying transition states and calculating activation energies. This allows for the prediction of the most favorable reaction pathway and the likely stereochemical or regiochemical outcome. For instance, in an alkylation reaction, DFT could be used to compare the activation barriers for attack at the nitrogen versus the α-carbon, thereby predicting the selectivity of the reaction under different conditions (e.g., kinetic vs. thermodynamic control).
Quantitative Structure-Activity Relationship (QSAR) Models
While quantum chemistry provides a detailed, molecule-specific understanding, Quantitative Structure-Activity Relationship (QSAR) models offer a statistical approach to predict the properties and reactivity of a series of related compounds. A QSAR model is a mathematical equation that correlates variations in the chemical structure of a set of molecules with their observed activity or reactivity.
For a class of compounds like substituted cyclohexenones, a QSAR study would involve synthesizing a library of derivatives of this compound with varying substituents and measuring a specific aspect of their reactivity (e.g., reaction rate, yield, or selectivity). Then, a wide range of molecular descriptors for each compound would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that links these descriptors to the observed reactivity. A hypothetical QSAR model for the reactivity of a series of enaminones might look like:
Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ*(Descriptorₙ)
Where c₀, c₁, c₂, ..., cₙ are coefficients determined by the statistical fitting process.
A hypothetical set of descriptors that could be relevant for the reactivity of this compound derivatives is presented below.
| Descriptor Family | Specific Descriptor Example | Potential Influence on Reactivity/Selectivity |
| Electronic | HOMO/LUMO energies, Atomic charges on N, O, C-1, C-2, C-3 | Governs the propensity for nucleophilic or electrophilic attack and the strength of interactions. |
| Steric | Molar volume, Surface area of the tert-butyl group | Can influence the accessibility of reactive sites, thereby affecting regioselectivity and stereoselectivity. |
| Topological | Wiener index, Balaban index | Encodes information about the size, shape, and degree of branching of the molecule. |
| Thermodynamic | Heat of formation, Gibbs free energy | Relates to the stability of reactants, intermediates, and products, influencing reaction equilibria. |
This table provides examples of descriptor types that would be considered in a QSAR study of this compound and its analogs.
By developing such models, chemists can predict the reactivity of new, yet-to-be-synthesized enaminone derivatives, guiding the design of molecules with desired chemical properties.
Advanced Spectroscopic Characterization Techniques for 3 Tert Butylamino Cyclohex 2 En 1 One and Its Derivatives
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field and multi-dimensional NMR spectroscopy offers unparalleled insight into the molecular structure and behavior of 3-(Tert-butylamino)cyclohex-2-en-1-one in solution. This non-destructive technique allows for detailed structural elucidation, conformational analysis, and the study of dynamic molecular processes.
Comprehensive Structural Elucidation using ¹H, ¹³C, and ¹⁵N NMR
The fundamental structure of this compound, a vinylogous amide or enaminone, can be unequivocally confirmed using a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy. Each nucleus provides complementary information to piece together the molecular framework.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key expected signals for this compound include a sharp singlet for the nine equivalent protons of the tert-butyl group, signals for the three methylene (B1212753) groups (C4, C5, C6) of the cyclohexene (B86901) ring, a singlet for the vinyl proton at C2, and a broad singlet for the N-H proton. The chemical shift of the N-H proton can be highly variable and is sensitive to solvent, concentration, and temperature, but in enamine systems, it is often observed at a high chemical shift (downfield) due to intramolecular hydrogen bonding with the carbonyl oxygen. d-nb.info
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of distinct carbon environments. For this molecule, ten distinct signals are expected: the carbonyl carbon (C1), two vinyl carbons (C2 and C3), three methylene carbons (C4, C5, C6), the quaternary and methyl carbons of the tert-butyl group. The chemical shifts are indicative of the electronic environment; for instance, the carbonyl carbon will be the most downfield signal, followed by the vinyl carbons C3 (bonded to nitrogen) and C2.
¹⁵N NMR Spectroscopy : While less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the enaminone system provides insight into the degree of delocalization of the nitrogen lone pair into the π-system. Techniques like Insensitive Nuclei Enhanced by Polarization Transfer (INEPT) can be used to enhance the signal. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for enaminone and cyclohexenone systems.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| C1 | ¹³C | 195 - 205 | s |
| C2 | ¹H | 5.0 - 5.5 | s |
| C2 | ¹³C | 95 - 105 | d |
| C3 | ¹³C | 160 - 170 | s |
| C4 | ¹H | 2.2 - 2.5 | t |
| C4 | ¹³C | 30 - 35 | t |
| C5 | ¹H | 1.8 - 2.1 | m |
| C5 | ¹³C | 20 - 25 | t |
| C6 | ¹H | 2.3 - 2.6 | t |
| C6 | ¹³C | 35 - 40 | t |
| N-H | ¹H | 8.0 - 12.0 | br s |
| C(CH₃)₃ | ¹³C | 50 - 55 | s |
| C(CH ₃)₃ | ¹H | 1.2 - 1.5 | s |
Conformational Analysis via Advanced NMR Techniques
The planarity of the enaminone moiety (O=C1-C2=C3-N) allows for the existence of different conformations due to restricted rotation around the C3-N bond. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the preferred conformation in solution. nih.govnih.gov
A NOESY experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. For this compound, key NOE correlations would be expected between:
The N-H proton and the vinyl proton at C2 .
The protons of the tert-butyl group and the vinyl proton at C2 .
The protons of the tert-butyl group and the methylene protons at C4 .
The presence and intensity of these cross-peaks in the NOESY spectrum allow for the determination of the molecule's three-dimensional structure and the relative orientation of the tert-butyl group with respect to the cyclohexene ring. researchgate.netmdpi.com
Dynamic NMR Studies of Molecular Processes
Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes or chemical exchange. iau.irresearchgate.net For this compound, DNMR can be employed to investigate several phenomena:
Rotational Barrier : By recording NMR spectra at different temperatures, it is possible to study the restricted rotation around the C3-N bond. At low temperatures, if the rotation is slow, separate signals might be observed for different conformers. As the temperature is raised, these signals will broaden and eventually coalesce into a single, averaged signal. The temperature at which coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational process.
Proton Exchange : The exchange rate of the N-H proton with solvent protons (if protic) or other exchangeable protons can also be studied. This is often observed as a broadening of the N-H signal.
Isomerization : The molecule can exist as E/Z isomers with respect to the C2=C3 double bond. DNMR studies can monitor the interconversion between these isomers and determine the equilibrium ratio. d-nb.info
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns. researchgate.net
The molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation of this molecule under electron impact (EI) ionization is predictable based on the functional groups present. Key fragmentation pathways for arylcyclohexanone amine derivatives and related structures include alpha-cleavage and loss of stable neutral molecules. researchgate.netnih.gov
Expected fragmentation patterns include:
α-Cleavage : The bond between the nitrogen and the tert-butyl group is susceptible to cleavage, leading to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) and the formation of a stable cation.
Loss of Methyl : A prominent peak corresponding to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, resulting in an [M-15]⁺ ion, is characteristic of compounds containing a tert-butyl group. This occurs via fragmentation of the initially formed tert-butyl cation.
Retro-Diels-Alder (RDA) Reaction : The cyclohexene ring can undergo a characteristic RDA fragmentation, leading to the cleavage of the ring into a diene and a dienophile.
Loss of CO : Cleavage adjacent to the carbonyl group can result in the loss of a neutral carbon monoxide molecule (28 Da).
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 167 | [M]⁺ | Molecular Ion |
| 152 | [M - CH₃]⁺ | Loss of a methyl radical |
| 110 | [M - C₄H₉]⁺ | α-cleavage, loss of tert-butyl radical |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum arises from changes in the dipole moment during a vibration, while a Raman spectrum results from changes in polarizability. Together, they provide a characteristic fingerprint of the functional groups present.
For this compound, the key vibrational modes are associated with the enaminone system and the tert-butyl group.
N-H Stretch : A medium to sharp absorption band in the IR spectrum between 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration.
C-H Stretches : Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds in the cyclohexene ring and the tert-butyl group.
C=O Stretch : A very strong and sharp absorption band in the IR spectrum, typically between 1600-1650 cm⁻¹, is due to the conjugated ketone carbonyl stretch. The conjugation with the enamine system lowers its frequency compared to a simple cyclohexanone (B45756) (approx. 1715 cm⁻¹).
C=C Stretch : The alkene C=C stretching vibration is expected to produce a strong band, often coupled with the C=O stretch, in the 1550-1620 cm⁻¹ region.
N-H Bend : The N-H bending vibration typically appears around 1500-1600 cm⁻¹.
C-N Stretch : The C-N stretching vibration is found in the fingerprint region, typically between 1250-1350 cm⁻¹.
Table 3: Predicted Principal Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch | IR | 3200 - 3400 | Medium |
| C-H Stretch (aliphatic) | IR, Raman | 2850 - 3000 | Strong (IR), Medium (Raman) |
| C=O Stretch (conjugated) | IR | 1600 - 1650 | Very Strong |
| C=C Stretch | Raman, IR | 1550 - 1620 | Strong (Raman), Medium (IR) |
| N-H Bend | IR | 1500 - 1600 | Medium |
| C-H Bend | IR, Raman | 1365 - 1470 | Medium |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-(tert-butylamino)cyclohex-2-en-1-one, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via Michael addition or condensation reactions. For example, cyclohexenone derivatives with amino groups are often prepared by reacting cyclohexenone with tert-butylamine under controlled pH and temperature to avoid side reactions like over-alkylation. Solvent choice (e.g., ethanol or THF) and catalysts (e.g., acid/base) significantly influence regioselectivity and yield .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the tert-butylamino group (δ ~1.2 ppm for tert-butyl protons) and the enone system (α,β-unsaturated ketone protons at δ ~6-7 ppm).
- HPLC/GC-MS : Used to assess purity and detect impurities. For example, methods similar to those in pesticide analysis (e.g., using C18 columns with UV detection at 220–260 nm) .
- FT-IR : Peaks at ~1650–1700 cm (C=O stretch) and ~3300 cm (N-H stretch) verify functional groups .
Q. How can the stereochemistry of the tert-butylamino group be resolved experimentally?
- Methodological Answer : Chiral chromatography (e.g., using Chiralpak® columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can separate enantiomers. Asymmetric synthesis routes, such as using chiral catalysts in the aminolysis step, may also be employed .
Advanced Research Questions
Q. What role does the tert-butylamino group play in modulating the compound’s electronic properties and reactivity?
- Methodological Answer : The tert-butyl group induces steric hindrance, reducing nucleophilic attack at the β-position of the enone. Computational studies (DFT) can model electron density distribution, showing how the amino group’s lone pair stabilizes the enone system via conjugation. Experimental validation via Hammett plots or kinetic studies under varying substituents is recommended .
Q. How does this compound perform in catalytic applications, such as asymmetric synthesis?
- Methodological Answer : The enone moiety can act as a Michael acceptor in organocatalytic reactions. For example, using cinchona alkaloid-based catalysts to achieve enantioselective additions. Recent studies on boronate-functionalized cyclohexenones (e.g., 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one) suggest potential for Suzuki-Miyaura cross-coupling to generate complex scaffolds .
Q. What are the challenges in scaling up the synthesis of enantiopure this compound?
- Methodological Answer : Key challenges include:
- Racemization : Elevated temperatures during workup can cause racemization. Low-temperature protocols (<0°C) and inert atmospheres are critical.
- Purification : Enantiomeric excess (ee) can degrade during crystallization. Simulated moving bed (SMB) chromatography or enzymatic resolution may improve scalability .
Q. How does the compound interact with biological targets, and what structural analogs have shown activity?
- Methodological Answer : The tert-butylamino group is a common motif in β-blockers (e.g., Timolol Maleate, Penbutolol). Molecular docking studies can predict binding affinity to β-adrenergic receptors. Analogs like 3-(phenylamino)cyclohex-2-enone (CAS: 24706-50-1) have been explored for kinase inhibition, suggesting a scaffold for structure-activity relationship (SAR) studies .
Data Contradictions & Gaps
- Stereochemical Data : While references S-configuration in Timolol, no direct data exists for this compound. Computational modeling (e.g., Gaussian) is advised to predict preferred conformations.
- Reactivity : highlights boronate esters for cross-coupling, but the tert-butylamino group’s impact on such reactions remains unstudied. Pilot experiments with Pd catalysts are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
